Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]
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Overview
Description
Spiro[8-oxabicyclo[321]octane-3,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure, which includes an oxirane (epoxide) ring fused to an 8-oxabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds can then undergo interrupted Nazarov cyclization to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes .
Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis. The use of gold(I) catalysts and tandem reactions could be optimized for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
The compound’s derivatives have shown potential biological activities, including anti-tumor and anti-inflammatory properties . For example, Englerin A, a derivative, exhibits selective activity against renal cancer cell lines .
Industry
In the industrial sector, Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] and its derivatives can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the spiro-oxirane ring.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system.
Uniqueness
Spiro[8-oxabicyclo[321]octane-3,2’-oxirane] is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-7-4-8(5-9-8)3-6(1)10-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUXBRSNLIMFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1O2)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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